molecular formula C10H13NO2 B13328629 (R)-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

(R)-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol

Katalognummer: B13328629
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: YRYBEISCUUKUGB-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is a chiral compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methoxy group at the 7th position and a hydroxyl group at the 3rd position of the tetrahydroquinoline ring system imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol may involve large-scale catalytic processes and advanced chiral resolution techniques to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydroquinoline.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of 7-methoxy-1,2,3,4-tetrahydroquinolin-3-one.

    Reduction: Formation of 7-methoxy-1,2,3,4-tetrahydroquinoline.

    Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the 3rd position.

    7-Hydroxy-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group at the 7th position.

    1,2,3,4-Tetrahydroquinoline: Lacks both the methoxy and hydroxyl groups.

Uniqueness

®-7-Methoxy-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the methoxy and hydroxyl groups, which impart distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound in asymmetric synthesis and chiral resolution studies.

Eigenschaften

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

(3R)-7-methoxy-1,2,3,4-tetrahydroquinolin-3-ol

InChI

InChI=1S/C10H13NO2/c1-13-9-3-2-7-4-8(12)6-11-10(7)5-9/h2-3,5,8,11-12H,4,6H2,1H3/t8-/m1/s1

InChI-Schlüssel

YRYBEISCUUKUGB-MRVPVSSYSA-N

Isomerische SMILES

COC1=CC2=C(C[C@H](CN2)O)C=C1

Kanonische SMILES

COC1=CC2=C(CC(CN2)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.